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Get Quote

Core Chemical Properties

The table below summarizes the identified physicochemical data for 6-Methyl-1-heptanol (CAS 1653-40-

3).

Property Value Source / Notes

CAS Number 1653-40-3 [1] [2]

Molecular Formula C₈H₁₈O [1] [2]

Molecular Weight 130.23 g/mol [1] [2]

Purity 98.0% min (GC) Supplier Specification [1]

Boiling Point 187 °C (approx. 460 K) Experimental Data [2] [3]

Melting Point -106 °C [2]

Density 0.817 - 0.821 g/cm³ [2] [4]

Refractive Index 1.4255 [2]

Flash Point 71.1 °C [4]
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Property Value Source / Notes

Predicted logP 2.195 - 2.721 Calculated Estimate [2] [5] [4]

Predicted pKa 15.20 ± 0.10 [2]

Applications and Experimental Context

6-Methyl-1-heptanol is widely used as a versatile intermediate in industrial and commercial sectors, which

provides context for its properties [1].

Fragrance and Flavor Industry: It is an important intermediate for synthesizing aroma chemicals,

imparting fresh, floral, and fruity notes to perfumes, detergents, and other scented products [1].
Chemical Synthesis: It is used to produce specialty esters, surfactants, lubricants, and plasticizers

[1].
Regulatory Status: It is listed in the EPA Substance Registry System, which is a key consideration

for drug development professionals [2].

General Guidance on logP Determination

Although a specific lab protocol for 6-Methyl-1-heptanol is not available, the following overview describes

the standard methodological approaches you can employ.
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Start: Determine logP

Method Selection

Experimental Method:
Shake-Flask

Computational Method:
Prediction Software

1. Dissolve sample in n-octanol
2. Equilibrate with water

3. Separate phases
4. Analyze concentrations (e.g., HPLC, GC)

1. Input structure (e.g., SMILES)
2. Choose algorithm (e.g., ALOGP, XLOGP)

3. Calculate atomic contributions
4. Output predicted logP

Result: logP Value

Click to download full resolution via product page

Computational logP Prediction

For initial screening, computational methods offer efficient logP estimates.

Available Methods: Common algorithms include ALOGP and XLOGP, which are atom-additive
methods that calculate logP by summing contributions from component atoms and applying

correction factors [6] [7].
Application: You can input the molecular structure of 6-Methyl-1-heptanol into commercial or free

software (e.g., ALOGPS, ChemAxon's Marvin) to obtain a predicted value [7]. The estimates found in
the search results (around 2.2-2.7) were likely derived this way [2] [5] [4].

Summary and Research Outlook
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6-Methyl-1-heptanol is a well-characterized compound with moderate hydrophobicity (estimated logP

~2.2-2.7), making it valuable for fragrance and industrial applications. For your research in drug

development:

You can use the provided calculated logP values as a starting point for your assessments.

To obtain an experimental value, you would need to follow the shake-flask methodology using the
compound's specified properties (e.g., solubility, density) as a guide.

The NIST Web Thermo Tables (WTT) is a authoritative resource that contains critically evaluated
experimental data for this compound, including properties related to phase boundaries and density,

which may support further modeling [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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